4-Hydrazino-2,6-diméthylpyrimidine

Vue d'ensemble

Description

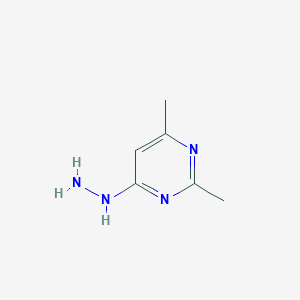

4-Hydrazino-2,6-dimethylpyrimidine is an organic compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by the presence of hydrazine and methyl groups at specific positions on the pyrimidine ring. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Recherche en protéomique

4-Hydrazino-2,6-diméthylpyrimidine : est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Le composé peut être utilisé pour modifier les protéines ou les peptides en vue d'une analyse ultérieure . Cette modification peut aider à identifier les interactions protéine-protéine, à comprendre les mécanismes enzymatiques et à découvrir des cibles potentielles de médicaments.

Synthèse chimique

Dans le domaine de la synthèse chimique, This compound sert de bloc de construction pour la synthèse de molécules plus complexes. Il est particulièrement utile dans la construction de produits pharmaceutiques et d'agrochimiques en raison de son groupe hydrazino réactif, qui peut subir diverses transformations chimiques .

Science des matériaux

Les chercheurs en science des matériaux peuvent utiliser This compound pour créer de nouveaux matériaux dotés de propriétés spécifiques. Par exemple, il peut être utilisé pour synthétiser des composés organiques qui font partie de la structure de polymères ou de revêtements avancés .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme agent de dérivatisation. Il réagit avec les aldéhydes et les cétones pour former des hydrazones, qui peuvent être analysées à l'aide de diverses techniques chromatographiques pour quantifier les composés contenant des carbonyles dans des mélanges complexes .

Recherche pharmacologique

Ce composé a des applications potentielles en recherche pharmacologique. Il peut être utilisé pour synthétiser des dérivés d'hydrazones qui présentent une gamme d'activités biologiques, y compris des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses .

Traitement de la rétinopathie diabétique

Une nouvelle application thérapeutique de This compound est le traitement de la rétinopathie diabétique. Il est étudié pour sa capacité à inhiber certaines voies biochimiques qui contribuent à cette affection, offrant une nouvelle voie pour gérer cette complication du diabète .

Mécanisme D'action

Target of Action

4-Hydrazino-2,6-dimethylpyrimidine (4-HDP) is a heterocyclic compound that has been found to have various biological activities . It has been used as a reducing agent in photography, as a catalyst in the preparation of polyurethane foams, and as a reagent for metal cations . It has also been used in the synthesis of polydentate ligands .

Mode of Action

It has been identified as a potent acrolein scavenger . Acrolein is a highly reactive aldehyde that can cause cellular damage through protein modification, DNA damage, and lipid peroxidation . By scavenging acrolein, 4-HDP may help to prevent or reduce this cellular damage .

Biochemical Pathways

Given its role as an acrolein scavenger, it may be involved in pathways related to oxidative stress and inflammation

Pharmacokinetics

It is known that 4-hdp is a small molecule with a molecular weight of 13817 , which may influence its pharmacokinetic properties

Result of Action

4-HDP has been found to have various biological activities, including anti-inflammatory, antipyretic, pain-relieving, antibacterial, bactericidal, and fungicidal activity . It has also been found to inhibit the enzymatic activity of DNA polymerase III , and to have antineoplastic properties and inhibit the growth of sarcoma . In addition, it has been used as a treatment for asthma and bronchitis , and as an antibiotic and anticancer and antitubercular preparation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Hydrazino-2,6-dimethylpyrimidine involves the reaction of 4,6-dimethyl-2-chloropyrimidine with

Activité Biologique

4-Hydrazino-2,6-dimethylpyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a hydrazino functional group attached to a pyrimidine ring, which enhances its reactivity and biological profile. Its molecular formula is CHN with a molecular weight of approximately 138.17 g/mol. This article reviews the biological activity of 4-hydrazino-2,6-dimethylpyrimidine, focusing on its antimicrobial and antitumor properties, mechanisms of action, and potential therapeutic applications.

4-Hydrazino-2,6-dimethylpyrimidine is characterized by:

- Molecular Structure : The compound consists of two methyl groups at the 2 and 6 positions of the pyrimidine ring.

- Functional Groups : The presence of the hydrazino group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4-hydrazino-2,6-dimethylpyrimidine exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The hydrazino group is often associated with enhanced biological interactions due to its ability to form stable complexes with metal ions, which are crucial for biological processes.

Table 1: Antimicrobial Activity of 4-Hydrazino-2,6-dimethylpyrimidine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Hydrazino-2,6-dimethylpyrimidine | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism behind this activity is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Effects in vitro

A study evaluated the cytotoxic effects of 4-hydrazino-2,6-dimethylpyrimidine on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability after treatment with the compound.

- IC values were determined using an MTT assay:

- At 24 hours: IC = 25 µM

- At 48 hours: IC = 15 µM

The biological activity of 4-hydrazino-2,6-dimethylpyrimidine is attributed to its ability to interact with specific molecular targets within cells. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes leading to observed biological effects.

Interaction with Metal Ions

Studies have shown that complexes formed with metal ions such as copper(II) and nickel(II) enhance the biological properties of the compound compared to its free form. These metal complexes exhibit improved stability and bioactivity.

Applications in Medicine

Given its promising biological activities, 4-hydrazino-2,6-dimethylpyrimidine has potential applications in medicinal chemistry:

- Antimicrobial agents : Development of new antibiotics targeting resistant strains.

- Anticancer drugs : Further exploration into its mechanisms could lead to novel cancer therapies.

Propriétés

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAYIAWJHRUOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353015 | |

| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-56-7 | |

| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydrazino-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.